molecular formula C15H14N2O3 B14291393 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid CAS No. 120977-77-7

2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid

Cat. No.: B14291393
CAS No.: 120977-77-7
M. Wt: 270.28 g/mol
InChI Key: YAXJEEGOENTEDJ-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,4-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The starting material, 3,4-dimethylaniline, is reacted with phosgene to form the corresponding isocyanate intermediate.

    Coupling with Pyridine Derivative: The isocyanate intermediate is then coupled with a pyridine-3-carboxylic acid derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-4-carboxylic acid
  • 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-2-carboxylic acid
  • 2-[(3,4-Dimethylphenyl)carbamoyl]pyrimidine-3-carboxylic acid

Uniqueness

2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

120977-77-7

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H14N2O3/c1-9-5-6-11(8-10(9)2)17-14(18)13-12(15(19)20)4-3-7-16-13/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI Key

YAXJEEGOENTEDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=N2)C(=O)O)C

Origin of Product

United States

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